molecular formula C10H12N4 B13298386 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine

3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13298386
M. Wt: 188.23 g/mol
InChI Key: VFQDZFPKQWFWTB-UHFFFAOYSA-N
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Description

3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 3-position, a pyridin-2-yl group at the 4-position, and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-1H-pyrazole-5-carboxylic acid with 2-aminopyridine under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by neutralization with a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyridine and pyrazole rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-4-(pyridin-2-yl)-1H-pyrazole: Lacks the amine group at the 5-position.

    4-(pyridin-2-yl)-1H-pyrazol-5-amine: Lacks the ethyl group at the 3-position.

    3-ethyl-1H-pyrazol-5-amine: Lacks the pyridin-2-yl group at the 4-position.

Uniqueness

3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the pyridine and pyrazole rings, along with the ethyl and amine groups, allows for diverse interactions and reactivity, making it a versatile compound in various research fields.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5-ethyl-4-pyridin-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H12N4/c1-2-7-9(10(11)14-13-7)8-5-3-4-6-12-8/h3-6H,2H2,1H3,(H3,11,13,14)

InChI Key

VFQDZFPKQWFWTB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC=CC=N2

Origin of Product

United States

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